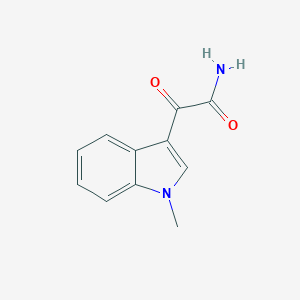

2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylindol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-13-6-8(10(14)11(12)15)7-4-2-3-5-9(7)13/h2-6H,1H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHABXENRVFNROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344064 | |

| Record name | 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16382-39-1 | |

| Record name | 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 1 Methyl 1h Indol 3 Yl 2 Oxoacetamide and Its Analogues

General Synthetic Routes to Indole-3-Glyoxylamide (B122210) Derivatives

The construction of the indole-3-glyoxylamide scaffold can be achieved through several established synthetic strategies. These methods generally involve the formation of a glyoxylic acid chloride intermediate at the 3-position of the indole (B1671886) ring, followed by amidation.

Reaction of Indoles with Oxalyl Chloride and Subsequent Amidation

A prevalent and efficient one-pot method for synthesizing indole-3-glyoxylamides involves the direct acylation of an indole with oxalyl chloride, followed by the addition of an amine. acs.orgnih.gov This approach is widely used due to its straightforward nature and the commercial availability of the starting materials. nih.govajprd.com

The reaction begins with the electrophilic substitution at the highly nucleophilic C3 position of the indole ring by oxalyl chloride, forming an indole-3-glyoxylyl chloride intermediate. stackexchange.comacs.orgsciencemadness.org This intermediate is typically a yellow crystalline solid which can be unstable and is often used immediately without extensive purification. sciencemadness.org Subsequent treatment with a primary or secondary amine, often in the presence of a mild base like triethylamine (B128534), yields the desired N-substituted indole-3-glyoxylamide. acs.org The choice of solvent can be crucial, with tetrahydrofuran (B95107) (THF) often being preferred over diethyl ether due to better solubility of the reactants and products. acs.org

A variety of substituted indoles and amines can be utilized in this reaction, allowing for the generation of diverse libraries of indole-3-glyoxylamide derivatives. acs.orgajprd.com For less reactive indole derivatives, an alternative two-step procedure involving a Friedel-Crafts reaction with methyl chlorooxoacetate to form a glyoxylate (B1226380) ester intermediate, followed by amidation, has been employed. acs.org

Table 1: Examples of Indole-3-Glyoxylamides Synthesized via Oxalyl Chloride Method

| Indole Reactant | Amine Reactant | Product | Reference |

| Indole | Various Amines | Indole-3-glyoxylamide library | acs.org |

| 2-Arylindoles | Various Amines | N-alkyl/aryl-2-aryl indol-3-yl glyoxylamides | ajprd.com |

| Indole | Tryptamine | bis(indolyl)glyoxylamides | nih.gov |

Stepwise Synthesis from Indole Precursors and Amine Reactants

In some instances, a stepwise approach is preferred, particularly when specific substitutions on the indole nitrogen are desired before the introduction of the glyoxylamide moiety. acs.org This method allows for greater control over the final structure of the molecule.

The synthesis typically begins with the N-alkylation or N-arylation of the indole ring. acs.orgacs.org Common methods for N-alkylation involve reacting the indole with an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). acs.orgacs.org Following the modification of the indole nitrogen, the resulting N-substituted indole is then subjected to the acylation and amidation sequence as described in section 2.1.1. This stepwise process provides a versatile route to a wide array of N-functionalized indole-3-glyoxylamides. acs.org

Specific Synthesis of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide

The synthesis of the target compound, this compound, follows the general principles outlined above. The process starts with 1-methyl-1H-indole as the precursor.

The 1-methyl-1H-indole is reacted with oxalyl chloride in a suitable solvent like diethyl ether or THF. This reaction forms the intermediate 2-(1-methyl-1H-indol-3-yl)-2-oxoacetyl chloride. Subsequent reaction of this intermediate with ammonia (B1221849) furnishes the desired product, this compound.

Alternatively, the synthesis can be performed in a one-pot manner where 1-methyl-1H-indole is first treated with oxalyl chloride, and then an aqueous or gaseous solution of ammonia is introduced to the reaction mixture to yield the final compound.

Chemical Modifications for Structural Diversification

To explore the structure-activity relationships of indole-3-glyoxylamides for various biological targets, extensive chemical modifications are often performed. These modifications primarily focus on the indole ring and the amide portion of the molecule.

N-Alkylation of the Indole Ring

Modification at the N-1 position of the indole ring is a common strategy for diversifying the indole-3-glyoxylamide scaffold. acs.org This is typically achieved by reacting the parent indole or a pre-formed indole-3-glyoxylamide with an alkylating agent in the presence of a base. acs.orggoogle.com

A variety of alkylating agents, including simple alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and more complex electrophiles, can be used. google.commdpi.com The choice of base and solvent is critical for efficient N-alkylation. Strong bases like sodium hydride are frequently used to deprotonate the indole nitrogen, forming a reactive indole anion. acs.orggoogle.com The reaction is commonly carried out in aprotic polar solvents such as dimethylformamide (DMF) or THF. acs.orggoogle.com In some cases, phase-transfer catalysts can be employed to facilitate the alkylation. google.com More modern and environmentally friendly methods for N-alkylation using alcohols in water under iridium catalysis have also been developed. organic-chemistry.org

Table 2: Examples of N-Alkylation of Indole Derivatives

| Indole Substrate | Alkylating Agent | Base/Catalyst | Product | Reference |

| Indole | Alkyl Halide (R1-X) | NaH | 1-Alkylindole | acs.org |

| Indole | Dimethyl Carbonate | 1,4-diazabicyclo[2.2.2]octane | 1-Methylindole (B147185) | google.com |

| Indoline | Alcohols | Iridium Catalyst | N-Alkylated Indoline | organic-chemistry.org |

Substitution at the Oxoacetamide Nitrogen Moiety

Varying the substituent on the nitrogen atom of the oxoacetamide group is a key strategy for modulating the biological activity of indole-3-glyoxylamides. acs.orgnih.govajprd.comacs.orgacs.org This is readily achieved by reacting the indole-3-glyoxylyl chloride intermediate with a wide range of primary and secondary amines. acs.orgacs.org

The diversity of commercially available or synthetically accessible amines allows for the introduction of a vast array of functional groups, including alkyl, aryl, heteroaryl, and alicyclic moieties. acs.orgnih.govajprd.comacs.orgacs.org For example, libraries of compounds have been created by reacting the glyoxylyl chloride intermediate with various substituted anilines and other amines. acs.orgacs.org This approach has been instrumental in identifying compounds with potent biological activities. acs.orgajprd.com

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid generated during the reaction. acs.orgacs.org Catalytic amounts of 4-dimethylaminopyridine (B28879) (DMAP) can also be added to accelerate the reaction. acs.org

Table 3: Examples of Amine Reactants Used for Substitution at the Oxoacetamide Nitrogen

| Indole Precursor | Amine Reactant | Resulting Substituent at Amide Nitrogen | Reference |

| Indole-3-glyoxylyl chloride | para-Substituted anilines | para-Substituted phenyl | acs.org |

| Indole-3-glyoxylyl chloride | Various primary and secondary amines | Diverse alkyl and aryl groups | acs.org |

| Indole-3-glyoxylyl chloride | Tryptamine | 2-(1H-indol-3-yl)ethyl | nih.gov |

| Indole-3-glyoxylyl chloride | Dimethylamine hydrochloride | Dimethyl | chemicalbook.com |

| Indole-3-glyoxylyl chloride | Pyridin-4-amine | Pyridin-4-yl | ajprd.com |

Introduction of Substituents at Varying Indole Ring Positions (e.g., C-5, C-7)

The strategic introduction of substituents onto the indole nucleus of this compound and its analogues is a key aspect of modifying their chemical properties. Various synthetic strategies have been developed to achieve substitution at specific positions, most notably at the C-5 and C-7 positions, which can significantly influence the molecule's biological activity.

Electrophilic substitution reactions are a common method for introducing functional groups to the indole ring. acs.org The position of substitution is influenced by the nature of the directing groups already present on the indole and the reaction conditions. For instance, bromination, nitration, acylation, and formylation have been successfully employed to introduce substituents. acs.org The order of selective substitution is generally C-2 > C-6 > C-5, although this can be altered by the specific reagents and substrates used. acs.org

A prevalent method for synthesizing substituted indoles is the Fischer indole synthesis. This reaction involves the acid-catalyzed rearrangement of an arylhydrazone. The position of the substituent on the final indole ring is determined by the substitution pattern of the starting arylhydrazine. youtube.com For example, a para-substituted arylhydrazine will yield a C-5 substituted indole, while an ortho-substituted arylhydrazine will result in a C-7 substituted indole. youtube.com However, meta-substituted arylhydrazines can lead to a mixture of C-4 and C-6 substituted products, with the major product depending on the electronic nature of the substituent. youtube.com

Another approach involves the diacylation of a substituted indole with oxalyl chloride, followed by reaction with an amino acid to form indol-3-yl-glyoxylamides. This one-pot, multi-step method has been utilized for the synthesis of 5- and 6-brominated indol-3-yl-glyoxylamide analogues. nih.gov

Furthermore, the synthesis of 7-substituted indoles can be achieved through specific synthetic routes. For example, 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid was synthesized by reacting 7-methylindole (B51510) with oxalyl chloride, followed by hydrolysis. researchgate.net The selection of commercially available substituted indoles, such as 5-bromo-, 5-methoxy-, 5-methyl-, 7-fluoro-, 7-methoxy-, and 7-methylindole, also provides a direct route to variously substituted indole-3-acetic acid analogues. researchgate.net

Directed C-H functionalization has emerged as a powerful tool for the site-selective introduction of substituents. By installing a directing group, such as N-P(O)tBu2 or a pivaloyl group, at the N-1 or C-3 position of the indole, it is possible to direct metallation and subsequent functionalization to specific positions like C-7 or C-4. researchgate.net

The following table summarizes various substituted indole analogues and the synthetic approaches used.

| Compound Name | Starting Material | Synthetic Method | Substituent Position | Reference |

| 5-Bromoindolyl-3-glyoxyl-D-tryptophan | 5-Bromoindole | Diacylation with oxalyl chloride and reaction with D-tryptophan | C-5 | nih.gov |

| 6-Bromoindolyl-3-glyoxyl-D-tyrosine | 6-Bromoindole | Diacylation with oxalyl chloride and reaction with D-tyrosine | C-6 | nih.gov |

| 2-(7-Methyl-1H-indol-3-yl)-2-oxoacetic acid | 7-Methylindole | Reaction with oxalyl chloride followed by hydrolysis | C-7 | researchgate.net |

| 5-Methylindole | Substituted aniline | Fischer Indole Synthesis | C-5 | luc.edu |

| 7-Substituted Indoles | Ortho-substituted arylhydrazone | Fischer Indole Synthesis | C-7 | youtube.com |

| 5-Nitroindole | 5-Nitroindole | Alkylation | C-5 | luc.edu |

Analytical and Spectroscopic Characterization Techniques in Synthetic Verification

The verification of the successful synthesis of this compound and its analogues relies on a combination of analytical and spectroscopic techniques. These methods provide crucial information about the structure, purity, and identity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for structural elucidation. Both ¹H NMR and ¹³C NMR are extensively used to determine the chemical environment of hydrogen and carbon atoms within the molecule. mdpi.comnih.gov For instance, the chemical shifts (δ) and coupling constants (J) in ¹H NMR spectra provide information about the connectivity of protons, while ¹³C NMR reveals the number and types of carbon atoms. mdpi.commdpi.com Specific NMR experiments, such as DEPT, COSY, HSQC, and HMBC, can further aid in assigning complex structures. mdpi.com

Mass Spectrometry (MS) is employed to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. nih.govscielo.br High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. nih.govmdpi.commdpi.com Techniques like electrospray ionization (ESI) are commonly used to ionize the molecules for MS analysis. mdpi.commdpi.com

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. scielo.br Characteristic absorption bands in the IR spectrum can confirm the presence of key groups such as N-H, C=O, and C-N bonds. scielo.br

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for assessing the purity of the synthesized compounds. acs.org By using a suitable stationary phase (e.g., C18) and a mobile phase gradient, it is possible to separate the target compound from any impurities or unreacted starting materials. acs.org

Melting Point Determination is a physical characterization method that can indicate the purity of a crystalline solid. scielo.bracs.org A sharp and defined melting point range is often indicative of a pure compound.

X-ray Crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.gov This technique can confirm the connectivity and stereochemistry of the molecule.

The table below provides a summary of the analytical and spectroscopic data for selected indole-3-glyoxylamide derivatives.

| Compound | Technique | Key Findings | Reference |

| N,N-diethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | Not specified | Molecular Formula: C15H18N2O2, Molecular Weight: 258.31562 | chemicalbook.com |

| 2-(1H-Indol-3-yl)acetohydrazide | ¹H-NMR, IR, EIMS | ¹H-NMR confirmed proton signals, IR showed characteristic functional group stretches, EIMS confirmed molecular weight. | scielo.br |

| 5-Bromoindolyl-3-glyoxyl-D-tryptophan | HRMS, NMR | HRMS confirmed the elemental composition (C21H15Br_N3O5), NMR spectra provided structural details. | nih.gov |

| N-Cyclopropyl-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide | ¹H-NMR, ¹³C-NMR, ESI-HRMS | NMR spectra confirmed the structure, and HRMS verified the molecular formula. | mdpi.com |

| 2-(1H-indol-3-yl)-2-oxoacetamide | X-ray Crystallography | Determined the crystal structure. | nih.gov |

| 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide | NMR, X-ray Crystallography | Structure assigned by sophisticated NMR experiments and confirmed by X-ray crystallography. | researchgate.net |

Biological Activities and Pharmacological Insights of 2 1 Methyl 1h Indol 3 Yl 2 Oxoacetamide and Its Derivatives

Anticancer and Anti-proliferative Activities

Derivatives of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide, belonging to the broader class of indole-3-glyoxylamides, have emerged as a significant area of interest in oncology research. These synthetic compounds have demonstrated notable anticancer and anti-proliferative effects across a range of human cancer cell lines. Their mechanism of action is multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the disruption of essential cellular machinery required for cell division.

A fundamental mechanism through which these indole (B1671886) derivatives exert their anticancer effects is the initiation of apoptosis, a controlled and organized process of cell suicide that eliminates malignant cells without inducing an inflammatory response.

The apoptotic process induced by these compounds is largely mediated through the activation of a family of cysteine proteases known as caspases. Research into novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives has shown that a lead compound, designated as 5r, significantly stimulates the activity of caspase-3 and caspase-8 in HepG2 liver cancer cells. nih.gov Interestingly, this compound had minimal effect on caspase-9 activity, suggesting that it primarily triggers apoptosis through the extrinsic (death receptor-mediated) pathway, which relies on caspase-8 activation, rather than the intrinsic (mitochondrial) pathway where caspase-9 is the key initiator. nih.govresearchgate.net The activation of caspase-8 leads to a downstream activation of executioner caspases, such as caspase-3, which then carry out the systematic dismantling of the cell. nih.gov

A definitive hallmark of caspase-3-mediated apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. Once cleaved by caspase-3, PARP is inactivated, preventing the cancer cell from repairing DNA damage and ensuring the progression of apoptosis. Studies have confirmed that treatment with indole-3-glyoxylamide (B122210) derivatives leads to the effective cleavage of PARP. nih.govacs.org For instance, compound 5r induced both time-dependent and dose-dependent cleavage of PARP in HepG2 cells, providing clear evidence of caspase-3 activation and the execution of the apoptotic program. nih.gov This finding solidifies the role of the caspase cascade in the anticancer activity of this class of compounds. nih.govacs.org

While not always directly measured in initial screenings, DNA fragmentation is an irreversible and terminal event in the apoptotic cascade initiated by agents like indole-3-glyoxylamide derivatives. The activation of executioner caspases, particularly caspase-3, leads to the activation of endonucleases that systematically cleave the chromosomal DNA into smaller fragments. This process is a direct consequence of the upstream caspase activation and PARP cleavage, ensuring the orderly disassembly of the cell's genetic material and preventing the propagation of the cancerous cell.

Beyond inducing apoptosis, a primary mechanism for the anticancer activity of this compound and its analogues is their ability to interfere with the cellular cytoskeleton, specifically by targeting tubulin. acs.orgajprd.comajprd.com Microtubules, which are dynamic polymers of tubulin, are vital for the formation of the mitotic spindle during cell division.

By binding to the colchicine (B1669291) binding site on β-tubulin, these compounds inhibit the polymerization of tubulin into microtubules. acs.orgnih.gov This action destabilizes the microtubule network, which is critical for mitotic spindle formation and chromosome segregation. acs.orgmdpi.com The disruption of microtubule dynamics ultimately leads to a halt in cell division. acs.orgajprd.comnih.gov

The direct consequence of microtubule destabilization is the arrest of the cell cycle in the G2/M phase. acs.orgajprd.comnih.gov Unable to form a functional mitotic spindle, the cell cannot pass the mitotic checkpoint and is halted prior to cell division. This G2/M arrest has been consistently observed in various cancer cell lines treated with indole-3-glyoxylamide derivatives. acs.orgnih.gov For example, studies on FaDu head and neck cancer cells demonstrated a clear dose-dependent accumulation of cells in the G2/M phase following a 24-hour exposure to these compounds. acs.org Prolonged arrest at this stage can be a powerful trigger for the cell to enter the apoptotic pathway, thus linking the anti-tubulin activity to the induction of cell death. nih.gov

Interactive Data Table: Effect of Indole-3-Glyoxylamide Derivatives on Cell Cycle Distribution in FaDu Cells

The table below illustrates the dose-dependent effect of a representative compound (Compound 57) on the cell cycle distribution of FaDu cancer cells after 24 hours of treatment. The data shows a significant shift towards the G2/M phase with increasing compound concentration, indicative of mitotic arrest.

| Treatment Concentration (vs. LC50) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| 0.5 x LC50 | 55% | 15% | 30% |

| 1.0 x LC50 | 10% | 5% | 85% |

| 2.0 x LC50 | 5% | 2% | 93% |

Data is representative based on graphical information presented in cited research. acs.org

Tubulin Polymerization Inhibition and Microtubule Destabilization

Distinct Binding Sites from Other Microtubule Inhibitors

While many compounds exert their anticancer effects by disrupting microtubule dynamics, derivatives of this compound are notable for interacting with tubulin at sites distinct from those of well-known microtubule inhibitors like colchicine, vinca (B1221190) alkaloids, and paclitaxel (B517696). mdpi.com Microtubules, crucial components of the cytoskeleton, are polymers of α- and β-tubulin. Their dynamic instability is essential for various cellular processes, including cell division, making them a key target in cancer therapy. mdpi.com

Agents like paclitaxel bind to the inner surface of the microtubule lumen, specifically to the β-tubulin subunit, stabilizing the polymer and preventing the cell from progressing through mitosis. mdpi.com Conversely, drugs such as colchicine and vinca alkaloids bind to different sites on β-tubulin, leading to microtubule destabilization. mdpi.com Research into indole-based microtubule inhibitors suggests that they often target the colchicine binding site. However, specific derivatives of the this compound scaffold may possess unique binding characteristics, offering potential advantages in overcoming resistance mechanisms that develop against other microtubule-targeting agents. The precise location and nature of these interactions are areas of ongoing investigation, aiming to elucidate the structural basis for their activity and to design more effective and selective anticancer drugs.

Inhibition of Protein Kinase Pathways

Protein kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of specific substrates. nih.gov Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major target for therapeutic intervention. nih.govgoogle.com Indole derivatives have been extensively studied as kinase inhibitors, demonstrating activity against a variety of kinases involved in cell proliferation and survival. nih.govnih.gov

Derivatives of the this compound core have been identified as potent inhibitors of several protein kinase families, including Pim kinases (Pim-1, Pim-2, and Pim-3). nih.gov Structure-activity relationship (SAR) studies, guided by structure-based drug design, have led to the development of highly selective indole chemotypes. nih.gov These compounds have shown inhibitory concentrations (IC₅₀) in the low nanomolar range against Pim-1 and Pim-3, and sub-micromolar activity against Pim-2. nih.gov The ability of these compounds to target multiple kinases, such as PIM, CDK, TK, AKT, SRC, PI3K, PKD, and GSK, underscores their potential as broad-spectrum anticancer agents. nih.gov The specific substitutions on the indole ring are crucial for determining the potency and selectivity of these inhibitors against different kinases. nih.govnih.gov

p53 Pathway Modulation

The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress, such as DNA damage. nih.govnih.gov Consequently, the modulation of the p53 pathway is a key strategy in cancer therapy. Under normal conditions, p53 can act as an inhibitor of autophagy; however, in response to stress, it can translocate to the nucleus and promote autophagy. nih.gov

Certain indole derivatives have been shown to influence the p53 pathway. For instance, some COX-2 inhibitors can induce DNA damage, leading to the activation of p53-dependent G1 cell cycle arrest and the regulation of p53-dependent autophagy in cancer cells. nih.gov The interplay between indole-based compounds, p53, and cellular processes like autophagy is complex. Inhibition of p53's transcriptional activity has been observed to enhance autophagy while inhibiting apoptotic cell death in certain contexts. nih.gov This suggests that this compound derivatives could potentially exert their anticancer effects by modulating the delicate balance between p53-mediated apoptosis and autophagy, representing a promising avenue for therapeutic development.

SIRT1 Inhibition

Sirtuins are a class of NAD⁺-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, metabolism, and genome stability. nih.gov SIRT1, in particular, has emerged as a significant target in cancer research due to its role in cell survival and proliferation. nih.govresearchgate.net High-throughput screening has led to the discovery of indole-based compounds as potent and selective inhibitors of SIRT1. researchgate.netacs.org

These indole derivatives can inhibit SIRT1 with IC₅₀ values in the nanomolar range, representing a significant improvement over previously identified inhibitors. acs.org Kinetic studies suggest that these inhibitors bind to the enzyme after the release of nicotinamide, thereby preventing the release of the deacetylated peptide and O-acetyl-ADP-ribose. acs.org Structure-activity relationship studies have demonstrated that substitutions at the 3-position of the indole ring can significantly influence the potency and selectivity for SIRT1 over other sirtuins like SIRT2. nih.gov The development of these cell-permeable and metabolically stable SIRT1 inhibitors provides valuable chemical tools to explore the therapeutic potential of targeting this enzyme in cancer and other diseases. researchgate.netacs.org

Anti-inflammatory Potential

Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition

Inflammation is a critical biological response, and the cyclooxygenase (COX) enzymes are central to this process, catalyzing the conversion of arachidonic acid to prostaglandins. nih.govnih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation and pain. nih.gov Selective inhibition of COX-2 is a key goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Derivatives of the indole scaffold have been investigated for their COX inhibitory activity. nih.govresearchgate.net Studies on related indole acetohydrazide derivatives have identified compounds with significant anti-inflammatory activity, comparable to the reference drug indomethacin. nih.govresearchgate.net Certain derivatives have demonstrated selective inhibition of COX-2 expression, suggesting a potential for gastric-sparing anti-inflammatory agents. researchgate.net Molecular docking studies have further elucidated the binding interactions of these indole compounds within the active site of the COX-2 enzyme, providing a basis for the rational design of new and more selective inhibitors. nih.govresearchgate.net

Modulation of Reactive Oxygen Species (ROS) Production

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. While they play roles in cell signaling, excessive ROS production can lead to oxidative stress, damaging lipids, proteins, and DNA, and contributing to inflammatory processes. nih.gov

Some indole derivatives possess the ability to modulate ROS production. For example, the natural product Methyl gallate, which shares some structural similarities with functionalized indoles, has been shown to induce early ROS generation in cancer cells, which is intertwined with the activation of the p53 pathway. nih.gov The anti-inflammatory effects of certain compounds can be linked to their antioxidant properties and their ability to scavenge ROS. The interplay between the indole scaffold and oxidative stress pathways is an active area of research, with the potential to yield novel anti-inflammatory agents that act by mitigating the damaging effects of excessive ROS.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.govnih.gov The inhibition of these enzymes has become a significant area of research, particularly in the development of anticancer therapies. nih.govnih.gov While direct studies on this compound as an HDAC inhibitor are not extensively detailed in the provided results, the broader class of indole-based compounds has shown promise in this area. For instance, research into indazole-based HDAC6 inhibitors has yielded potent and selective compounds. nih.gov One such compound, 5j, demonstrated a remarkable IC50 value of 1.8 ± 0.3 nM against HDAC6 and exhibited strong antiproliferative activity against HCT116 cells. nih.gov Another study on salicylamide-based HDAC inhibitors identified a compound that selectively inhibits class I HDAC isoforms (HDAC1, 2, and 3). nih.gov This highlights the potential for indole-containing structures to be tailored for specific HDAC inhibition. The mechanism of HDAC inhibition often involves a zinc-binding group within the inhibitor molecule that interacts with the zinc ion in the active site of the enzyme. nih.govnih.gov The development of novel zinc-binding groups is a key strategy to improve the potency and pharmacokinetic properties of these inhibitors. nih.gov

Table 1: Inhibitory Activity of Select HDAC Inhibitors

| Compound | Target HDAC | IC50 Value | Cell Line | Antiproliferative Activity (GI50) |

|---|---|---|---|---|

| Compound 5j | HDAC6 | 1.8 ± 0.3 nM | HCT116 | 3.1 ± 0.6 μM |

| Compound 5 | HDAC1 | 22.2 μM | MDA-MB-231 | Not specified |

| HDAC2 | 27.3 μM |

Antimicrobial and Antibiotic Potentiating Activities

Efficacy Against Bacterial Strains (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

Derivatives of this compound have demonstrated notable antimicrobial properties. Studies on related indole compounds have shown activity against a range of bacteria, including both Gram-positive and Gram-negative species. For example, certain 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have been reported to be active against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). mdpi.com One particular derivative, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, exhibited a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA. mdpi.com Other research has focused on tris(1H-indol-3-yl)methylium salts, which have shown high in vitro activity against various bacteria, with MIC values ranging from 0.13 to 1.0 µg/mL. nih.gov The interaction between Pseudomonas aeruginosa and Staphylococcus aureus is complex, with P. aeruginosa capable of killing S. aureus through various mechanisms. nih.gov

Antifungal Activity (e.g., Candida albicans, Aspergillus niger)

The antifungal potential of indole derivatives has also been explored. While direct data on this compound is limited, related compounds have shown efficacy. For instance, studies on 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have reported their activity against Candida albicans. mdpi.com The antifungal activity of various plant extracts containing secondary metabolites has been tested against C. albicans and Aspergillus niger, demonstrating the potential of natural products in this area. nih.gov Furthermore, synergy studies have shown that certain compounds can enhance the activity of established antifungal agents like amphotericin B and itraconazole (B105839) against Aspergillus species and Candida albicans. usda.gov

Mechanisms of Antibiotic Potentiation

The ability of certain compounds to potentiate the effects of existing antibiotics is a critical strategy in combating antimicrobial resistance. The mechanisms behind this potentiation can vary. One proposed mechanism for indolylmethylium salts is their ability to form pores in the cytoplasmic membrane of microbial cells, which could facilitate the entry of other antimicrobial agents. nih.gov In the context of the interaction between P. aeruginosa and S. aureus, P. aeruginosa produces factors that can harm S. aureus, including those that target the cell membrane and induce oxidative stress. nih.gov This suggests that compounds mimicking these effects could potentially weaken bacteria and make them more susceptible to conventional antibiotics.

Receptor Interactions and Ligand Activity

Serotonin Receptor (5-HT3) Partial Agonism

A significant pharmacological activity associated with a derivative of this compound is its interaction with the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes in the central and peripheral nervous systems. wikipedia.org The compound (R)-N-(quinuclidin-3-yl)-2-(1-methyl-1H-indol-3-yl)-2-oxo-acetamide, also known as RS-056812-198, has been identified as a high-affinity partial agonist at 5-HT3 receptors in N1E-115 mouse neuroblastoma cells, with an EC50 of 18 nM. nih.gov However, on cloned 5-HT3 receptors expressed in Xenopus oocytes, this compound acts as an antagonist with a high affinity (IC50 of 0.4 nM for 5-HT3R-A1 receptors). nih.gov This dual activity highlights the complexity of its interaction with different receptor subunit compositions or cellular environments. nih.gov The development of ligands with high affinity for the 5-HT3 receptor is an active area of research, with some compounds achieving pKi values greater than 10. nih.gov

Table 2: 5-HT3 Receptor Activity of (R)-N-(quinuclidin-3-yl)-2-(1-methyl-1H-indol-3-yl)-2-oxo-acetamide (RS-056812-198)

| Cell System | Activity | Potency |

|---|---|---|

| N1E-115 mouse neuroblastoma cells | Partial Agonist | EC50 = 18 nM |

Adenosine (B11128) Receptor Regulation

Adenosine receptors, particularly the A2A subtype, play a crucial role in modulating various physiological processes, including inflammation and neurotransmission. nih.govmdpi.com The regulation of these receptors is complex and can be influenced by other signaling molecules. nih.gov

Research has shown that the signaling of the adenosine A2A receptor (A2AR) can be dictated by local concentrations of glutamate (B1630785). nih.gov For example, in the presence of low glutamate levels, an A2AR agonist can inhibit lipopolysaccharide (LPS)-induced nitric oxide synthase (NOS) activity in microglial cells through a protein kinase A (PKA) dependent pathway. nih.gov This suggests a potential interplay between the adenosinergic and glutamatergic systems in the brain. nih.gov

Furthermore, studies have indicated that S-adenosyl-L-methionine (SAM), a key methyl donor in the body, can regulate the expression of the A2A receptor. nih.gov This suggests that epigenetic mechanisms like DNA methylation may play a role in controlling A2A receptor levels in the brain. nih.gov While direct studies on the effect of this compound on adenosine receptors are not prevalent in the provided search results, the broader context of indole derivatives and their interactions with various receptor systems suggests a potential area for future investigation.

CB1 Allosteric Modulation

The Cannabinoid Receptor Type 1 (CB1) is a key target in the central nervous system, and its allosteric modulation offers a sophisticated approach to fine-tuning its activity, potentially avoiding the side effects associated with direct agonists or antagonists. nih.govnih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's affinity and/or efficacy for endogenous ligands. nih.gov

Indole-2-carboxamides, a class of compounds structurally related to this compound, have emerged as significant allosteric modulators of the CB1 receptor. nih.govnih.govnih.gov These compounds can act as positive allosteric modulators (PAMs), enhancing the binding and/or signaling of orthosteric agonists, or as negative allosteric modulators (NAMs), which reduce agonist affinity or efficacy. nih.govnih.gov

For example, certain indole-2-carboxamide derivatives have been shown to increase the binding of the CB1 receptor agonist [3H]CP 55,940, indicating a positive cooperative allosteric effect. nih.gov The structural features of these modulators, such as the alkyl chain length at the C3 position of the indole ring and substitutions on the N-phenylethyl moiety, are critical for their activity. nih.govresearchgate.net Some indole-2-carboxamides have demonstrated biased signaling, where they preferentially activate certain downstream signaling pathways over others. nih.gov This biased modulation presents an exciting avenue for developing more specific and targeted therapeutics. nih.gov

Table 2: CB1 Allosteric Modulatory Activity of Selected Indole-2-Carboxamide Derivatives

| Compound | Effect on Agonist Binding | Functional Effect |

| Org 27569 | Positive Cooperativity | Insurmountable Antagonist |

| ICAM-b | Strong Positive Cooperativity | Biased Signaling (β-arrestin activation) |

| ZCZ011 | Increased Agonist Binding | Potentiation of Anandamide Signaling |

This table provides examples of the diverse effects of indole-based allosteric modulators from the referenced studies.

Antimalarial Activity

The N-acetamide indole chemotype has been identified as a promising starting point for the discovery of new antimalarial drugs. nih.gov A screen of a chemical library against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, uncovered this class of compounds. nih.gov

Subsequent optimization of the N-acetamide indole structure led to the development of analogs with potent activity against the asexual stage of the parasite and high metabolic stability. nih.gov The mechanism of action for some of these compounds is believed to be the targeting of PfATP4, an ion pump in the parasite. nih.gov While specific data on this compound was not found, the activity of the broader N-acetamide indole class suggests its potential as a scaffold for antimalarial drug development. nih.gov

Enzyme Inhibition (General)

The indole nucleus is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including enzyme inhibition. nih.gov Derivatives of 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.govmdpi.com

One such derivative, compound 5r, demonstrated potent biological activity against HepG2 (liver cancer) cells with an IC50 value of 10.56 ± 1.14 μΜ. nih.govmdpi.com Further investigation revealed that this compound induced apoptosis through the activation of caspase-8, indicating a specific mechanism of enzyme pathway modulation. nih.govmdpi.com This highlights the potential of the indol-3-yl-oxoacetamide scaffold to serve as a basis for the development of enzyme inhibitors with therapeutic applications.

Aromatase Inhibitory Activity

Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of estrogen receptor-positive breast cancer as it catalyzes the final step in estrogen biosynthesis. nih.govmdpi.com Inhibiting this enzyme reduces estrogen levels, thereby slowing the growth of hormone-dependent tumors. nih.gov

Studies have investigated the potential of indole derivatives as aromatase inhibitors. nih.gov For instance, 2-methyl indole hydrazones have been evaluated for their ability to inhibit aromatase. nih.gov Monochloro substituted indole hydrazones, in particular, were found to have stronger aromatase inhibitory activity than the natural indole hormone melatonin (B1676174) in both cell-free and cell-based assays. nih.gov While direct testing of this compound for aromatase inhibition was not found in the search results, the promising activity of structurally related indole derivatives suggests that this compound class warrants further investigation for this therapeutic target. nih.gov

Structure Activity Relationship Sar Studies for 2 1 Methyl 1h Indol 3 Yl 2 Oxoacetamide Analogues

Impact of N-1 Substituents on the Indole (B1671886) Ring on Biological Efficacy and Selectivity

The substituent at the N-1 position of the indole ring plays a significant role in modulating the pharmacological profile of these compounds. While the parent compound features a methyl group, variations at this position have been shown to significantly alter biological activity.

For instance, in the context of HIV-1 fusion inhibitors, an N-methyl group on the indole was found in potent compounds. nih.gov However, research also suggests that a free indole NH (lacking any substituent) can be advantageous, potentially forming crucial hydrogen bonds with protein residues in the binding site. nih.gov In a series of cannabinoid receptor type 2 (CB2) ligands, modifying the N-1 pentyl chain of an indole-3-yl-oxoacetamide derivative to a fluorinated ether chain resulted in a potent and selective CB2 ligand. mdpi.com The synthesis of the protein kinase C (PKC) inhibitor enzastaurin (B1662900) involves a 2-(1-methyl-1H-indol-3-yl)-2-oxoacetate component, highlighting the importance of the N-methyl indole core in this specific application. mdpi.com Furthermore, the N-methylation of an indole-3-carboxaldehyde (B46971) is a key step in creating N-methylsulfonyl-indole derivatives with anti-inflammatory properties. nih.gov These findings indicate that the N-1 position is a critical point for modification, influencing potency and selectivity by altering steric, electronic, and hydrogen-bonding interactions with the target.

| N-1 Substituent | Biological Target/Activity | Observed Effect | Source |

|---|---|---|---|

| -CH₃ (Methyl) | HIV-1 Fusion, Protein Kinase C, Tubulin Polymerization | Component of potent inhibitors. nih.govmdpi.comrsc.org | nih.govmdpi.comrsc.org |

| -H (Unsubstituted) | HIV-1 Fusion (gp41) | Can form hydrogen bonds with protein residues, beneficial for binding. nih.gov | nih.gov |

| -Pentyl | Cannabinoid Receptor 2 (CB₂) | Serves as a base for further modification. mdpi.com | mdpi.com |

| -(CH₂)₂O(CH₂)₂F (Fluoroethoxyethyl) | Cannabinoid Receptor 2 (CB₂) | Increased potency and selectivity compared to other alkyl/ether chains. mdpi.com | mdpi.com |

Influence of Substituents on the Oxoacetamide Nitrogen on Target Binding and Activity

Substitutions on the nitrogen atom of the terminal oxoacetamide group are a cornerstone of the SAR for this compound class. This position allows for the introduction of various groups that can interact with specific pockets in the target protein, thereby dictating potency and selectivity.

In the development of pancreatic lipase (B570770) (PL) inhibitors, a series of indolyl oxoacetamide analogues were synthesized with different substituents on the amide nitrogen. nih.govresearchgate.netnih.gov Compounds with substituted phenyl rings were particularly effective. For example, compound 8d , bearing a 4-chlorophenyl group, and compound 8c , with a 4-fluorophenyl group, exhibited potent PL inhibition with IC₅₀ values of 4.53 µM and 5.12 µM, respectively. nih.gov Another study identified compound 8f , with a 3,4-dichlorophenyl moiety, as a competitive inhibitor of pancreatic lipase with an IC₅₀ value of 4.92 µM. nih.gov

Similarly, in a series of α-amylase inhibitors based on the 2-(1H-indol-3-yl)-N-phenylacetamide scaffold, substitutions on the phenyl ring were critical for activity. nih.gov Halogen-substituted derivatives were found to be potent inhibitors, with compound 15 (containing two chloro groups) being the most active in the series (IC₅₀ = 1.09 µM). nih.gov The position of the substituent was also important; a bromo group at the para position resulted in slightly better activity than at the meta position. nih.gov Methoxy and alkyl (methyl, ethyl, butyl) substituents also conferred good activity. nih.gov

Studies on anticancer agents revealed that attaching bulky groups like adamantan-1-yl to the oxoacetamide nitrogen could produce potent cytotoxicity against human cancer cell lines. nih.gov This demonstrates that the terminal amide nitrogen is a key handle for introducing diverse chemical functionalities that can be tailored to fit the specific binding site of a biological target.

| Substituent on Oxoacetamide Nitrogen | Biological Target | Activity (IC₅₀) | Source |

|---|---|---|---|

| 4-Chlorophenyl | Pancreatic Lipase | 4.53 µM | nih.gov |

| 4-Fluorophenyl | Pancreatic Lipase | 5.12 µM | nih.gov |

| 3,4-Dichlorophenyl | Pancreatic Lipase | 4.92 µM | nih.gov |

| 2,4-Dichlorophenyl (Compound 15) | α-Amylase | 1.09 µM | nih.gov |

| 4-Bromophenyl (Compound 13) | α-Amylase | 2.1 µM | nih.gov |

| 4-Methoxyphenyl (Compound 8) | α-Amylase | 2.15 µM | nih.gov |

| Adamantan-1-yl (Compound 5r) | HepG2 Cancer Cells | 10.56 µM | nih.gov |

Role of Substitutions at the Indole C-3 Position in Modulating Activity

The attachment of the glyoxylamide moiety at the C-3 position of the indole ring is a defining feature of this chemical class and is critical for its biological activity. Modifications or substitutions at this position drastically alter the molecule's interaction with its targets.

Research on indole derivatives has consistently shown that the C-3 position is a prime site for functionalization to modulate biological properties, including antioxidant capacity. nih.gov The spatial arrangement dictated by the C-3 linkage is crucial. Studies on nociceptin (B549756) opioid receptor (NOP) ligands directly compared the effects of substitution at the C-2 versus the C-3 position of the indole ring. nih.gov This research revealed that moving the substituent from C-3 to C-2 resulted in compounds with higher NOP binding affinities and converted NOP partial agonists into full agonists. nih.gov This highlights that the precise location of the side chain on the indole nucleus governs not only binding strength but also the functional nature of the ligand-receptor interaction (i.e., intrinsic activity). nih.gov

Effects of Peripheral Moiety Modifications (e.g., cyclohexyl, adamantan-1-yl, fluorophenyl, polyamine chains)

The introduction of specific peripheral moieties, typically via the oxoacetamide nitrogen, is a key strategy for optimizing the pharmacological profile of these analogues.

Cyclohexyl and Adamantan-1-yl: Bulky, lipophilic groups like cyclohexyl and adamantane (B196018) are frequently used to enhance binding in hydrophobic pockets. In a series of NOP receptor ligands, a 4-isopropylcyclohexyl group attached to a piperidine (B6355638) ring was a key structural feature for high affinity. nih.gov A series of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized and showed potent cytotoxic activity against several human cancer cell lines. nih.gov Specifically, compound 5r from this series was most potent against HepG2 liver cancer cells. nih.gov The N-(adamantan-1-yl) group is also a core component in potent and selective ligands for the CB2 receptor. mdpi.com

Fluorophenyl: The fluorophenyl group is a common modification used to enhance binding and modulate metabolic stability. In the development of pancreatic lipase inhibitors, analogues bearing a 4-fluorophenyl (8c ) or a 4-chlorophenyl (8d ) group on the oxoacetamide nitrogen showed potent inhibitory activity. nih.gov The synthesis of N-(4-Fluorobenzyl)-2-(2-adamantane-1H-indol-3-yl)-2-oxoacetamide (5b ) further demonstrates the utility of this moiety in creating potential anticancer agents. nih.gov Studies on α-amylase inhibitors also showed that halogenated phenyl rings, including those with chloro and bromo substituents, led to highly active compounds. nih.gov

Polyamine Chains: The incorporation of polyamine chains or other basic functionalities can improve properties such as water solubility and introduce new interactions with biological targets. In the development of cannabinoid CB1 receptor agonists, structural variations aimed at increasing water solubility led to the discovery of Org 28611, a potent and water-soluble agonist featuring a basic amine in its side chain. rsc.org Similarly, marine-inspired indol-3-yl-glyoxylamides containing an arginine moiety (which includes a polyamine-like guanidinium (B1211019) group) have demonstrated antiplasmodial activity. nih.gov

| Peripheral Moiety | Biological Target/Activity | Key Finding | Source |

|---|---|---|---|

| Adamantan-1-yl | Anticancer (HepG2), CB₂ Receptor | Confers high potency and cytotoxicity by fitting into hydrophobic pockets. mdpi.comnih.gov | mdpi.comnih.gov |

| Cyclohexyl | NOP Receptor | Important for high-affinity binding. nih.gov | nih.gov |

| Fluorophenyl | Pancreatic Lipase, Anticancer | Enhances inhibitory potency. nih.govnih.gov | nih.govnih.gov |

| Polyamine/Basic Chains | CB₁ Receptor, Plasmodium falciparum | Improves water solubility and can confer specific bioactivities like antiplasmodial effects. rsc.orgnih.gov | rsc.orgnih.gov |

Pharmacophore Elucidation for Specific Biological Targets

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. dovepress.comdergipark.org.tr For the 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide scaffold, a general pharmacophore can be elucidated from the extensive SAR studies, which can then be refined for specific targets.

Based on inhibitor-target interactions, the key pharmacophoric features include:

Aromatic/Hydrophobic Core: The indole ring serves as a crucial hydrophobic feature that often engages in π-π stacking or hydrophobic interactions within the target's binding site. nih.gov

Hydrogen Bond Acceptor/Donor Region: The glyoxylamide linker contains two carbonyl groups (hydrogen bond acceptors) and an amide proton (hydrogen bond donor) that are critical for anchoring the molecule to the target protein through hydrogen bonds.

Hydrophobic/Bulky Moiety: A terminal hydrophobic group, such as an adamantyl or substituted phenyl ring, attached to the amide nitrogen is often required to occupy a specific hydrophobic pocket in the target protein. nih.govnih.govnih.gov

N-1 Indole Substituent: The group at the N-1 position of the indole can provide additional steric or electronic interactions that fine-tune selectivity and potency. nih.gov

Molecular docking and dynamics simulations for pancreatic lipase inhibitors have confirmed this model. nih.govnih.gov These studies showed that the indole ring is involved in π-π stacking interactions with the lid domain of the enzyme, while π-cation interactions also play a role in stabilizing the ligand at the active site. nih.gov The development of a pharmacophore model for indeno[1,2-b]indole-based protein kinase CK2 inhibitors also highlights the general applicability of these features for indole-based scaffolds. nih.gov This elucidated pharmacophore serves as a valuable blueprint for the virtual screening and rational design of new, more potent, and selective analogues. nih.gov

Computational Chemistry and in Silico Approaches in Research on 2 1 Methyl 1h Indol 3 Yl 2 Oxoacetamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of molecules. These methods can predict a wide range of properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

While specific DFT studies on 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide are not readily found, research on structurally similar indole (B1671886) derivatives demonstrates the utility of this approach. For instance, DFT calculations are often employed to:

Determine the three-dimensional conformation of the molecule.

Analyze the distribution of electron density and electrostatic potential.

Calculate the energy gap between the HOMO and LUMO, which provides insights into the molecule's chemical reactivity and stability.

Simulate infrared (IR) and other spectra to aid in experimental characterization.

These calculations provide a foundational understanding of the molecule's intrinsic properties, which is crucial for interpreting experimental data and for further computational studies like molecular docking.

Molecular Docking and Receptor Binding Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into binding affinity and mode.

For the broader class of indol-3-yl-oxoacetamides, molecular docking studies have been instrumental in identifying potential biological targets. For example, various derivatives have been docked against the active sites of enzymes and receptors to explore their potential as:

Antimicrobial agents : Docking studies on indole glyoxylamide derivatives have revealed potential binding modes to target proteins in microorganisms like Staphylococcus aureus and Candida albicans. nih.govnih.gov

Anticancer agents : Indole derivatives are often evaluated for their binding to key proteins involved in cancer progression, such as cyclin-dependent kinases (CDKs) or the colchicine (B1669291) binding site of tubulin.

Cannabinoid receptor ligands : A series of indol-3-yl-oxoacetamides were synthesized and evaluated as ligands for the cannabinoid receptor type 2 (CB₂), with docking used to understand structure-activity relationships. nih.govmdpi.com

These simulations help in rationalizing the observed biological activities of existing compounds and in guiding the design of new, more potent analogs. A typical molecular docking study would involve the steps outlined in the table below.

| Step | Description |

| 1. Target Preparation | The 3D structure of the biological target (e.g., a protein) is obtained from a database like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added. |

| 2. Ligand Preparation | A 3D model of the ligand, in this case, this compound, is generated and its energy is minimized to obtain a stable conformation. |

| 3. Docking Simulation | A docking algorithm systematically explores different orientations and conformations of the ligand within the binding site of the target protein. |

| 4. Scoring and Analysis | The resulting poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-scoring poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. |

Molecular Dynamics Simulations to Elucidate Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex compared to the static view from molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of the docked pose and provide a more accurate estimation of binding free energies.

For a compound like this compound, an MD simulation following a successful docking study would:

Place the docked complex in a simulated physiological environment (a box of water molecules with ions).

Calculate the forces between atoms and integrate Newton's equations of motion to track their trajectories over a period of nanoseconds to microseconds.

Analyze the trajectory to understand the flexibility of the ligand and the protein's binding site, the stability of key interactions, and the role of water molecules in the binding process.

While specific MD simulation data for this compound is not available, this technique is a standard and powerful tool for validating docking results and gaining a deeper understanding of the binding dynamics of its analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The goal is to develop a predictive model that can estimate the activity of new, untested compounds.

QSAR studies on various classes of indole derivatives have been successfully performed. nih.gov These studies typically involve:

Data Set : A collection of structurally related compounds with experimentally determined biological activity (e.g., IC₅₀ values).

Descriptor Calculation : For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., logP, molecular weight, electronic properties, topological indices) is calculated.

Model Building : Statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity.

Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For a series of analogs of this compound, a QSAR model could be developed to predict a specific biological activity, such as cytotoxicity against a cancer cell line or inhibitory activity against a particular enzyme. This would allow for the virtual screening of a large library of related structures to prioritize the most promising candidates for synthesis and testing.

Virtual Screening Techniques for Novel Analogue Discovery

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach can be either structure-based (like molecular docking) or ligand-based (like searching for compounds with similar properties to a known active molecule).

If this compound were identified as a hit compound with desirable activity, virtual screening could be employed to discover novel analogs by:

Similarity Searching : Searching chemical databases for compounds with a high degree of structural similarity.

Pharmacophore Modeling : Creating a 3D model of the essential features required for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic regions) and using it to screen libraries for molecules that match this pharmacophore.

Docking-based Virtual Screening : Docking large numbers of compounds into the binding site of a target protein and prioritizing those with the best predicted binding scores.

This process significantly accelerates the early stages of drug discovery by narrowing down the vast chemical space to a manageable number of promising candidates.

In Silico Studies of Mechanistic Pathways

Computational methods can also be used to investigate the potential mechanisms of action of a compound. For instance, if a compound is thought to act as an enzyme inhibitor, computational studies can help to elucidate how it interacts with the enzyme at an atomic level and how this interaction leads to the inhibition of its function.

For derivatives of this compound, in silico studies have been used to explore their mechanisms. For example, research on related indole compounds as antiviral agents has used computational approaches to determine at which stage of the viral life cycle the compounds act, such as inhibiting membrane fusion or genome replication. While no specific mechanistic studies for this compound were identified, this remains a key area where computational chemistry can provide significant insights.

Future Perspectives in Research on 2 1 Methyl 1h Indol 3 Yl 2 Oxoacetamide

Exploration of Undiscovered Biological Targets and Pathways

While the indole-3-glyoxylamide (B122210) core has been extensively studied, the full spectrum of biological targets for 2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide and its analogs remains an open frontier. The indole (B1671886) moiety itself is a common feature in many biomolecules and natural products, suggesting a wide range of potential interactions. nih.govnih.gov Future investigations will likely move beyond established targets like tubulin and cannabinoid receptors to explore novel protein-protein interactions, enzymatic pathways, and signaling cascades that can be modulated by this scaffold. nih.govnih.gov

Cheminformatics and computational approaches are becoming increasingly vital in predicting new biological activities. nih.gov By analyzing large biological and chemical databases, researchers can identify potential, previously unexplored targets for the this compound scaffold. nih.gov This data-driven approach can guide the synthesis of new derivatives with tailored activities. For instance, while some indole-3-glyoxylamides have shown promise as anticancer and antiprion agents, their full potential in other disease areas like neurodegenerative disorders, inflammation, and infectious diseases is yet to be systematically explored. ajprd.comajprd.com

Development of Novel and Efficient Synthetic Methodologies

The synthesis of this compound and its derivatives is a well-established process, typically involving the reaction of 1-methylindole (B147185) with oxalyl chloride to form an intermediate, which is then reacted with an amine. nih.govnih.gov However, the pursuit of more efficient, cost-effective, and environmentally friendly synthetic methods is a continuous endeavor in medicinal chemistry. openmedicinalchemistryjournal.com

Future synthetic strategies may focus on:

Flow chemistry: Microflow synthesis offers precise control over reaction conditions, leading to higher yields and fewer byproducts, which is particularly advantageous for reactions with unstable intermediates. eurekalert.org

Green chemistry approaches: The use of greener solvents, catalyst-free conditions, and energy-efficient methods like microwave or visible-light irradiation are gaining traction to minimize the environmental impact of chemical synthesis. openmedicinalchemistryjournal.com

Novel catalysts: The exploration of new catalysts, including metal-based and organic catalysts, could lead to more selective and efficient transformations. benthamscience.com

For example, the N-methylation of the indole ring, a key step in the synthesis of the parent compound, can be achieved through various methods, and ongoing research seeks to identify the most robust and scalable approach. orgsyn.orgresearchgate.net

Rational Design Strategies for Enhanced Potency and Specificity

The development of future this compound-based drug candidates will heavily rely on rational design strategies to improve their potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how modifications at different positions of the indole scaffold influence biological activity. nih.gov

Key areas for rational design include:

N1-position substitution: Modifications at the N1-position of the indole ring have been shown to significantly impact activity. While simple alkyl groups can sometimes decrease activity, other substituents can enhance potency. nih.gov

Substitution on the indole ring: Introducing substituents at various positions of the indole core can modulate the electronic and steric properties of the molecule, leading to improved interactions with the target. nih.gov

Amide functionalization: The amide portion of the glyoxylamide moiety offers a prime location for introducing diverse chemical groups to fine-tune the compound's properties and target interactions. nih.gov

Computational modeling and in silico screening will play a crucial role in predicting the binding affinity and selectivity of new analogs, allowing for a more focused and efficient synthetic effort. nih.gov

Integration of Advanced Biophysical and Biochemical Techniques for Mechanistic Elucidation

A deep understanding of how this compound derivatives interact with their biological targets at a molecular level is critical for their development as therapeutic agents. The integration of advanced biophysical and biochemical techniques will be instrumental in elucidating their mechanisms of action.

| Technique | Application in Elucidating Mechanism of Action |

| X-ray Crystallography | Provides high-resolution 3D structures of the ligand-target complex, revealing precise binding modes and key interactions. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to study ligand-protein interactions in solution, providing information on binding kinetics and conformational changes. nih.gov |

| Surface Plasmon Resonance (SPR) | A label-free technique for real-time monitoring of binding events, allowing for the determination of association and dissociation rate constants. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction. |

| Cell-based Assays | Essential for confirming the biological activity of compounds in a cellular context, including effects on cell cycle, apoptosis, and signaling pathways. nih.gov |

These techniques, often used in combination, will provide a comprehensive picture of the molecular interactions driving the biological effects of these compounds, paving the way for more informed drug design.

Design and Synthesis of Multi-Targeting Ligands Based on the Scaffold

The complex nature of many diseases, such as cancer and Alzheimer's, has spurred interest in the development of multi-target-directed ligands (MTDLs) – single molecules designed to interact with multiple biological targets simultaneously. nih.govresearchgate.net The this compound scaffold is an excellent starting point for the design of such MTDLs due to its inherent versatility and proven activity against various targets. nih.govmdpi.com

The design of MTDLs often involves the hybridization of two or more pharmacophores into a single molecule. researchgate.net For example, the indole-3-glyoxylamide core could be combined with other known bioactive scaffolds to create novel compounds with a dual or multi-faceted mechanism of action. nih.gov This approach holds the promise of developing more effective therapies with potentially reduced side effects and a lower likelihood of developing drug resistance. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide and its derivatives?

- Methodology : Synthesis typically involves multi-step organic reactions. Key steps include:

- Indole core preparation : Starting from substituted indoles, such as 1-methylindole, followed by functionalization at the 3-position.

- Oxoacetamide introduction : Achieved via condensation reactions using reagents like oxalyl chloride or acetic anhydride under controlled conditions (polar aprotic solvents, 0–25°C, 4–24 hours) .

- Purification : Column chromatography or recrystallization to isolate high-purity products.

Q. Which spectroscopic and crystallographic methods are employed for structural characterization?

- Spectroscopy :

- FT-IR/Raman : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for oxoacetamide) .

- NMR (¹H/¹³C) : Assign proton environments (e.g., indole H-2/H-4 shifts at δ 7.2–7.8 ppm) and confirm substituent positions .

Q. How is the compound’s purity assessed in preclinical studies?

- Analytical techniques :

- HPLC/LC-MS : Quantify impurities using reverse-phase columns (C18) with UV detection (λ = 254 nm) .

- Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values .

Q. What are the standard protocols for evaluating stability under varying conditions?

- Stress testing :

- Thermal degradation : Heat at 40–60°C for 7–14 days; monitor via TLC/HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) and assess decomposition products .

Q. Which in vitro assays are used to screen biological activity?

- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus, E. coli) .

- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods like DFT enhance understanding of electronic properties?

- Quantum chemical modeling :

- Geometric optimization : Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to predict molecular geometry .

- Frontier orbitals : Calculate HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient indole rings favor nucleophilic attacks) .

Q. What strategies resolve contradictions in pharmacological data across studies?

- Mechanistic studies :

- Target profiling : Use SPR (surface plasmon resonance) to confirm binding affinities for proposed targets (e.g., kinases, GPCRs) .

- Metabolite identification : LC-HRMS to detect active metabolites that may contribute to divergent results .

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

Q. How do substituents on the indole ring influence reactivity in cross-coupling reactions?

- Electronic effects :

- Electron-withdrawing groups (e.g., -NO₂ at C-5): Reduce indole’s nucleophilicity, requiring Pd-catalyzed conditions (Suzuki-Miyaura) .

- Steric hindrance : Bulkier groups (e.g., -CH₂Ph at N-1) limit access to C-3 for further functionalization .

- Case study : Methyl substitution at N-1 enhances stability but reduces solubility in aqueous media .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

- Disorder modeling : Use SHELXL’s PART instruction to refine disordered solvent molecules or flexible side chains .

- Twinned data : Implement HKLF 5 format in SHELXL for handling twinned crystals, common in morpholinone derivatives .

Q. How are reaction conditions optimized for scalable synthesis without compromising yield?

- DoE (Design of Experiments) :

- Variables : Temperature, catalyst loading (e.g., HATU for amide coupling), solvent polarity .

- Response surface analysis : Identify optimal conditions (e.g., 0°C, 1.2 equiv. DIPEA in DMF) via Minitab .

Data Contradiction Analysis Example

- Issue : Discrepancies in reported IC₅₀ values for kinase inhibition.

- Resolution :

Assay validation : Compare enzymatic vs. cell-based assays; cell permeability differences may explain variability .

Probe interference : Test compound stability in assay buffers (e.g., DMSO concentration effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.